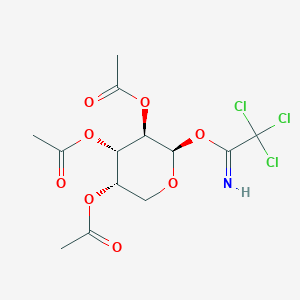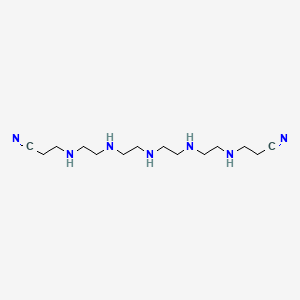
4,7,10,13,16-Pentaazanonadecanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13,16-Pentaazanonadecanedinitrile is a chemical compound with the molecular formula C14H29N7 and a molecular weight of 295.43 g/mol It is characterized by the presence of multiple nitrogen atoms within its structure, making it a polyamine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16-Pentaazanonadecanedinitrile typically involves the reaction of polyamine precursors with nitrile-containing reagents. One common method includes the stepwise addition of cyanoethyl groups to a polyamine backbone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13,16-Pentaazanonadecanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, substituted polyamines, and various nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
4,7,10,13,16-Pentaazanonadecanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activities and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving polyamine metabolism.
Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and surfactants.
Mecanismo De Acción
The mechanism of action of 4,7,10,13,16-Pentaazanonadecanedinitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also modulate the activity of enzymes involved in polyamine metabolism, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4,7,10,13,16-Pentaoxanonadeca-1,18-diyne: This compound has a similar polyamine structure but contains oxygen atoms instead of nitrile groups.
Polyethyleneimine: A polymeric amine with a similar backbone but lacks nitrile groups.
Spermidine: A naturally occurring polyamine with a shorter chain length and different functional groups.
Propiedades
Número CAS |
3216-98-6 |
|---|---|
Fórmula molecular |
C14H29N7 |
Peso molecular |
295.43 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C14H29N7/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h17-21H,1-2,5-14H2 |
Clave InChI |
QYNDCVPRVZOXJJ-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCNCCNCCNCCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


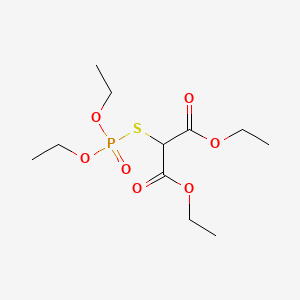
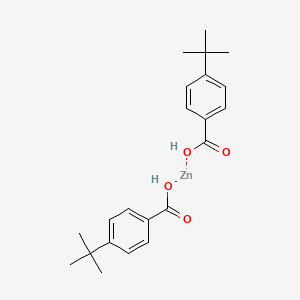
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
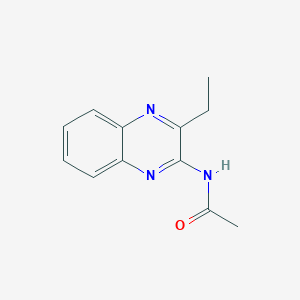
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B13822248.png)
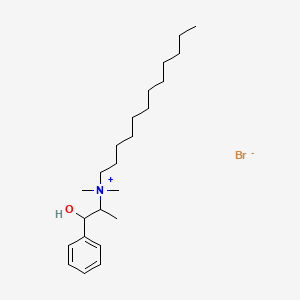
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
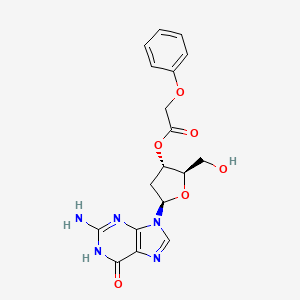
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)

![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
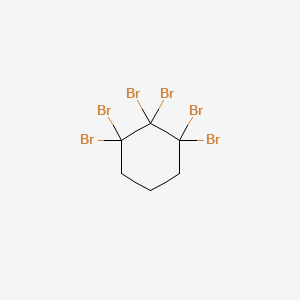
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
